N-Mesityl-2-thiophenecarboxamide

Description

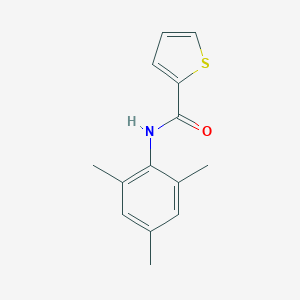

N-Mesityl-2-thiophenecarboxamide is a thiophene-based carboxamide derivative featuring a mesityl (2,4,6-trimethylphenyl) substituent on the amide nitrogen. This compound has garnered attention as a competitive antagonist of the insect olfactory receptor co-receptor (Orco), a critical target for disrupting mosquito host-seeking behavior . Its structure combines a thiophene ring (a sulfur-containing heterocycle) with a bulky mesityl group, which enhances steric interactions and binding affinity to Orco . Research highlights its role in blocking receptor activation by Orco agonists, making it a promising candidate for insect pest control .

Properties

CAS No. |

70608-30-9 |

|---|---|

Molecular Formula |

C14H15NOS |

Molecular Weight |

245.34 g/mol |

IUPAC Name |

N-(2,4,6-trimethylphenyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C14H15NOS/c1-9-7-10(2)13(11(3)8-9)15-14(16)12-5-4-6-17-12/h4-8H,1-3H3,(H,15,16) |

InChI Key |

DMWXIZPXQWCYDF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CS2)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CS2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Thiophenecarboxamide Derivatives

Key Findings from Comparative Studies

Substituent Effects on Orco Antagonism

- Mesityl Group : The bulky 2,4,6-trimethylphenyl group in this compound maximizes steric hindrance, improving binding to Orco and resulting in competitive inhibition of receptor activation. This substituent also reduces rotational freedom, stabilizing the antagonist-receptor complex .

- 4-Methylbenzyl vs. Mesityl : Replacement of the mesityl group with a smaller 4-methylbenzyl moiety (as in N-(4-methylbenzyl)-2-thiophenecarboxamide) reduces antagonistic potency, highlighting the importance of bulkier substituents for effective Orco binding .

- Linker Modifications : Introducing a propenamide linker (N-(2-ethylphenyl)-3-(2-thienyl)-2-propenamide) increases the distance between the thiophene and phenyl rings but decreases potency, likely due to reduced conformational rigidity .

Structural and Crystallographic Insights

- Dihedral Angles : In N-(2-Nitrophenyl)thiophene-2-carboxamide, dihedral angles between the benzene and thiophene rings (13.53° and 8.50°) are comparable to those in its furan analog (N-(2-nitrophenyl)furan-2-carboxamide, 9.71°), suggesting similar planarity despite differing heterocycles .

- Crystal Packing : Weak C–H⋯O/S interactions dominate the crystal structure of N-(2-Nitrophenyl)thiophene-2-carboxamide, contrasting with the mesityl derivative’s likely enhanced hydrophobic interactions due to methyl groups .

Functional Group Impact on Bioactivity

- Nitro Group: The nitro substituent in N-(2-Nitrophenyl)thiophene-2-carboxamide confers antibacterial/antifungal properties, a feature absent in Orco-targeted mesityl derivatives. However, nitro groups are associated with genotoxicity in thiophene carboxanilides .

- Methoxy Group : While N-(4-Methoxyphenyl)-thiophene-2-carboxamide lacks detailed bioactivity data, the electron-donating methoxy group may enhance solubility compared to hydrophobic mesityl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.